molecular formula C11H16N4O3 B1414532 Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate CAS No. 1706429-83-5

Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate

Cat. No.: B1414532
CAS No.: 1706429-83-5
M. Wt: 252.27 g/mol
InChI Key: GMYZAKFJCHHPSA-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses a complex chemical identity that reflects its sophisticated heterocyclic architecture and multiple functional group substitutions. The compound is formally registered under Chemical Abstracts Service number 1706429-83-5 and carries the molecular designation number MFCD28142383 in chemical databases. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the base name pyrido[3,4-d]pyrimidine indicating the fused ring system comprising a pyridine ring fused to a pyrimidine ring at the 3,4-positions. The numerical descriptors in the name specify the precise positions of substituents and the degree of saturation within the heterocyclic framework, while the carboxylate ester functionality is indicated by the isopropyl carboxylate designation.

The complete chemical structure encompasses a molecular formula of C₁₁H₁₆N₄O₃, representing eleven carbon atoms, sixteen hydrogen atoms, four nitrogen atoms, and three oxygen atoms arranged in a specific three-dimensional configuration. This molecular composition yields a calculated molecular weight of 252.27 grams per mole, positioning the compound within the medium molecular weight range typical of pharmaceutical intermediates and research compounds. The Simplified Molecular Input Line Entry System representation provides a standardized method for describing the compound's connectivity, while the International Chemical Identifier offers a unique digital fingerprint for database searches and computational analysis.

Property Value Source
Chemical Abstracts Service Number 1706429-83-5
Molecular Formula C₁₁H₁₆N₄O₃
Molecular Weight 252.27 g/mol
Molecular Designation Number MFCD28142383

Historical Context of Pyrido[3,4-d]pyrimidine Derivatives

The development of pyrido[3,4-d]pyrimidine derivatives represents a significant chapter in the evolution of heterocyclic chemistry, with the parent pyrido[3,4-d]pyrimidine structure first being systematically investigated as part of broader efforts to explore fused nitrogen-containing ring systems. The foundational work on pyridopyrimidine chemistry can be traced to early investigations into bicyclic heterocycles, where researchers recognized the potential for creating novel molecular frameworks by combining the electronic properties of both pyridine and pyrimidine rings. These early studies established the basic synthetic methodologies and structural principles that would later enable the development of more complex derivatives like this compound.

The systematic exploration of pyrido[3,4-d]pyrimidine chemistry gained momentum through the recognition that these fused ring systems could serve as versatile scaffolds for pharmaceutical research and materials science applications. Historical development of synthetic routes to pyrido[3,4-d]pyrimidine derivatives involved the refinement of cyclization reactions, functional group transformations, and regioselective substitution methods that allowed chemists to access increasingly sophisticated molecular architectures. The evolution of this field demonstrates how fundamental research in heterocyclic chemistry has progressively enabled the synthesis of more complex and functionally diverse compounds, culminating in structures like the subject compound that incorporate multiple functional groups and stereochemical considerations.

Research publications from recent decades have documented the growing sophistication of pyrido[3,4-d]pyrimidine synthesis, with particular attention to the development of methods for introducing amino, hydroxy, and ester functionalities at specific positions on the heterocyclic framework. This historical progression has been driven by the recognition that pyrido[3,4-d]pyrimidine derivatives possess unique electronic and spatial properties that make them valuable building blocks for drug discovery and materials applications. The current state of pyrido[3,4-d]pyrimidine chemistry reflects decades of methodological development and mechanistic understanding that have culminated in the ability to synthesize highly functionalized derivatives with precise control over substitution patterns and stereochemistry.

Significance in Heterocyclic Chemistry Research

The significance of this compound within heterocyclic chemistry research extends beyond its individual molecular properties to encompass its role as a representative example of advanced heterocyclic design principles. Heterocyclic compounds constitute a fundamental class of organic molecules that play essential roles in biochemistry, pharmacology, and materials science, with their unique properties arising from the presence of heteroatoms within cyclic structures. The incorporation of nitrogen atoms into ring systems creates electronic environments that differ substantially from those found in purely carbocyclic compounds, leading to distinctive reactivity patterns and biological activities that make heterocycles indispensable in modern chemical research.

The compound exemplifies several key principles of heterocyclic chemistry, including the strategic use of multiple nitrogen atoms to create electron-deficient ring systems with enhanced reactivity toward nucleophilic substitution and complexation reactions. The pyrido[3,4-d]pyrimidine core represents a sophisticated application of ring fusion strategies, where the combination of pyridine and pyrimidine rings creates a bicyclic system with unique electronic properties that cannot be achieved through simple additive effects. This molecular architecture demonstrates how careful design of heterocyclic frameworks can yield compounds with enhanced stability, reactivity, and biological activity compared to their monocyclic counterparts.

Research in heterocyclic chemistry has increasingly focused on the development of polyfunctional molecules that can serve multiple roles in biological systems or materials applications, and this compound represents an excellent example of this approach. The presence of amino, hydroxy, and ester functionalities on the heterocyclic core creates multiple sites for chemical modification and biological interaction, while the partially saturated nature of the ring system provides opportunities for stereochemical control and conformational flexibility. These features position the compound as a valuable model system for understanding structure-activity relationships in heterocyclic chemistry and for developing new synthetic methodologies for complex heterocyclic targets.

Position within the Pyridopyrimidine Family

Within the broader pyridopyrimidine family, this compound occupies a distinctive position as a highly functionalized derivative of the pyrido[3,4-d]pyrimidine structural motif. The pyridopyrimidine family encompasses four primary regioisomers based on the different possible fusion patterns between pyridine and pyrimidine rings: pyrido[2,3-d]pyrimidines, pyrido[3,2-d]pyrimidines, pyrido[3,4-d]pyrimidines, and pyrido[4,3-d]pyrimidines. Each of these structural variants exhibits distinct electronic properties and reactivity patterns due to the different arrangements of nitrogen atoms and the resulting variations in electron density distribution throughout the fused ring system.

The pyrido[3,4-d]pyrimidine framework that forms the core of the subject compound represents one of the most synthetically accessible and versatile members of the pyridopyrimidine family, with the 3,4-fusion pattern providing favorable electronic properties for both synthetic manipulation and biological activity. The parent pyrido[3,4-d]pyrimidine structure, with molecular formula C₇H₅N₃ and molecular weight 131.13 grams per mole, serves as the foundation for numerous derivatives that have found applications in pharmaceutical research and materials science. The specific substitution pattern found in this compound demonstrates the synthetic versatility of this scaffold and its capacity to accommodate multiple functional groups while maintaining structural integrity.

Comparative analysis of pyrido[3,4-d]pyrimidine derivatives reveals that the subject compound represents an advanced example of functional group incorporation, with the combination of amino, hydroxy, and carboxylate ester substituents being relatively uncommon within this chemical class. The presence of the tetrahydro substitution pattern, indicated by the 5,8-dihydro-6H designation in the name, distinguishes this compound from fully aromatic pyrido[3,4-d]pyrimidine derivatives and provides additional opportunities for stereochemical control and conformational flexibility. This structural complexity positions the compound as a valuable member of the pyridopyrimidine family for both fundamental research and practical applications.

Pyridopyrimidine Type Fusion Pattern Electronic Properties Synthetic Accessibility
Pyrido[2,3-d]pyrimidine 2,3-fusion Moderate electron deficiency Good
Pyrido[3,2-d]pyrimidine 3,2-fusion Enhanced electron deficiency Moderate
Pyrido[3,4-d]pyrimidine 3,4-fusion Balanced electron distribution Excellent
Pyrido[4,3-d]pyrimidine 4,3-fusion Variable electron density Good

Research Objectives and Scope

The research objectives surrounding this compound encompass multiple interconnected areas of investigation that reflect the compound's potential significance in both fundamental and applied chemistry research. Primary research objectives include the comprehensive characterization of the compound's structural and electronic properties, the development of efficient synthetic methodologies for its preparation and derivatization, and the exploration of its potential applications in various chemical and biological contexts. These objectives are driven by the recognition that pyrido[3,4-d]pyrimidine derivatives represent an underexplored class of heterocyclic compounds with significant potential for pharmaceutical and materials applications.

The scope of current research activities extends from fundamental studies of the compound's chemical reactivity and stability to applied investigations of its potential utility as a building block for more complex molecular architectures. Synthetic chemistry research has focused on developing reliable methods for introducing the amino, hydroxy, and carboxylate ester functionalities at the appropriate positions on the pyrido[3,4-d]pyrimidine core, with particular attention to controlling regioselectivity and stereochemistry during the synthesis process. These synthetic studies are complemented by detailed investigations of the compound's chemical stability under various conditions and its reactivity toward common chemical transformations.

Research scope also encompasses computational and theoretical studies aimed at understanding the electronic structure and conformational preferences of this compound, with these investigations providing valuable insights into structure-activity relationships and guiding the design of related compounds. The integration of experimental and computational approaches has enabled researchers to develop comprehensive models of the compound's behavior and to predict the properties of related derivatives before their synthesis. Future research directions are expected to focus on expanding the synthetic methodology for pyrido[3,4-d]pyrimidine derivatives and exploring their applications in emerging areas of chemical research.

Properties

IUPAC Name

propan-2-yl 2-amino-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3/c1-6(2)18-11(17)15-4-3-7-8(5-15)13-10(12)14-9(7)16/h6H,3-5H2,1-2H3,(H3,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYZAKFJCHHPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCC2=C(C1)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs) and tyrosine kinases, which are crucial for cell cycle regulation and signal transduction. The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity and affecting downstream signaling pathways.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins. Additionally, it can modulate the expression of genes involved in cell proliferation, differentiation, and survival, thereby impacting cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of CDKs and tyrosine kinases, leading to their inhibition. This inhibition disrupts the phosphorylation of key proteins involved in cell cycle progression and signal transduction, resulting in cell cycle arrest and apoptosis. Furthermore, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, but its activity may decrease over prolonged periods due to degradation. Long-term studies have shown that the compound can have sustained effects on cellular functions, including prolonged cell cycle arrest and apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antiproliferative and pro-apoptotic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity to normal cells and tissues. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it exerts its biological effects. The compound’s distribution can influence its efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological activity.

Biological Activity

Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique bicyclic structure, which integrates elements of both pyridine and pyrimidine, contributes to its biological activity. This article provides an overview of its synthesis, biological interactions, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₆N₄O₃
  • Molecular Weight : Approximately 252.27 g/mol
  • Functional Groups : Amino group, hydroxyl group, carboxylate moiety

The compound's structure allows for various biochemical interactions, particularly due to its functional groups which enhance its reactivity and potential biological effects.

Preliminary studies indicate that this compound may modulate critical signaling pathways, particularly the PI3K/Akt/mTOR pathway. This pathway is integral to cellular processes such as proliferation and survival, making the compound a candidate for cancer therapy and other diseases associated with dysregulated signaling.

Interaction Studies

The compound has shown binding affinity to various biological targets involved in the aforementioned pathways. Interaction studies suggest that it may influence proteins that regulate cell growth and survival mechanisms. Further exploration into its interactions with other small molecules could reveal synergistic effects that enhance its therapeutic efficacy.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Combining pyridine and pyrimidine derivatives.
  • Functional Group Modifications : Introducing amino and hydroxyl groups through nucleophilic substitutions.

These synthetic routes not only facilitate the production of the compound but also allow for the creation of analogs with varied biological activities.

Comparative Analysis with Similar Compounds

The unique structural features of this compound can be contrasted with similar compounds to highlight its distinct properties:

Compound NameStructural FeaturesUnique Attributes
Ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylateSimilar bicyclic structureDifferent alkyl chain may affect solubility
5-Methyl-6-amino-pyrido[3,4-d]pyrimidinLacks hydroxyl groupPotentially different biological activity
2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidineAltered ring structureMay exhibit distinct pharmacological properties

These comparisons underscore the potential versatility of this compound in therapeutic contexts.

Case Studies and Research Findings

Recent research has focused on evaluating the cytotoxic effects of this compound against various cancer cell lines. In vitro studies have demonstrated significant cytotoxicity against human prostate cancer (HTB-81) and mouse melanoma (B16) cells. Notably, certain analogs have shown selective inhibition towards cancer cells while sparing normal fibroblasts .

In one study examining related pyrimidine derivatives, compounds exhibited promising inhibitory activity against Plasmodium falciparum dihydrofolate reductase (PfDHFR), suggesting potential applications in treating malaria . The findings indicate that structural modifications can significantly influence biological activity.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrido[3,4-d]pyrimidine compounds exhibit antimicrobial properties. Studies suggest that modifications to the core structure can enhance their efficacy against various bacterial strains. For instance, the introduction of specific substituents has been shown to improve the potency and selectivity of these compounds against certain pathogens .

Inhibition of Phosphodiesterases

Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate has been studied for its potential as a phosphodiesterase (PDE) inhibitor. PDEs play crucial roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in conditions such as cognitive impairment and other neurodegenerative diseases. Structure–activity relationship (SAR) studies have demonstrated that specific substitutions on the compound can significantly enhance its inhibitory activity against PDEs .

Drug Development

The compound's structural characteristics make it an attractive candidate for drug development in treating various diseases, particularly those involving neurodegenerative disorders. Its ability to inhibit PDEs could provide therapeutic benefits in enhancing cognitive functions and managing symptoms associated with conditions like Alzheimer's disease .

Structure-Activity Relationship Studies

Ongoing research focuses on understanding how different modifications to the isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine core influence its biological activity. These studies are crucial for optimizing the compound's pharmacological properties and improving its efficacy and safety profile in clinical settings .

Case Studies

Study FocusFindings
Antimicrobial EfficacyA study demonstrated that derivatives of the compound showed significant antibacterial activity against resistant strains of bacteria, suggesting potential use as a new antibiotic agent .
PDE InhibitionResearch highlighted that specific methyl substitutions on the pyrido-pyrimidine core resulted in enhanced potency against PDE2A, indicating a promising avenue for cognitive enhancement therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other dihydropyridopyrimidine carboxylates, differing primarily in the ester group and substituent patterns. Below is a comparative analysis based on synthetic routes, physicochemical properties, and biological activity:

Compound Name Ester Group Substituents Molecular Weight Key Properties/Activity Reference
Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate Isopropyl 2-amino, 4-hydroxy Not reported Hypothesized EGFR inhibition; enhanced lipophilicity due to isopropyl group. Synthesized via methods analogous to
Ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate Ethyl 2-amino, 4-hydroxy 238.25 CAS 1241674-70-3; used as a precursor for antitumor agents.
tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate tert-Butyl 4-chloro 269.73 Boiling point: 395.8°C; synthetic intermediate for PROTACs (proteolysis-targeting chimeras).
Benzyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Benzyl 4-hydroxy, 2-methyl Not reported Prepared via POCl3-mediated chlorination; explored as a kinase inhibitor scaffold.

Key Differences and Implications

In contrast, the tert-butyl group in related compounds (e.g., CAS 1053656-57-7) enhances steric bulk, which may stabilize intermediates during synthesis . Ethyl esters (e.g., CAS 1241674-70-3) are often preferred for their balance of solubility and metabolic stability .

Substituent Impact on Bioactivity: The 2-amino-4-hydroxy motif in the target compound and its ethyl analogue is critical for hydrogen bonding with kinase active sites, as seen in EGFR inhibitors like 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidines . Chloro substituents (e.g., in tert-butyl 4-chloro derivatives) are typically introduced to enable further functionalization via nucleophilic displacement, a strategy used in PROTAC development .

Synthetic Accessibility :

  • The tert-butyl ester in compound 21 (CAS 1053656-57-7) was synthesized via stereoselective FCC purification, yielding 54% of the desired stereoisomer . Similar methods could apply to the isopropyl variant, though yields may vary due to steric effects.
  • Benzyl esters (e.g., from ) require POCl3 for chlorination, a step unnecessary in the hydroxy-substituted target compound .

Research Findings and Data Tables

Physicochemical Properties

Property Isopropyl Ester Ethyl Ester tert-Butyl Ester
Molecular Weight Not reported 238.25 269.73
Boiling Point (°C) Not reported Not reported 395.8
LogP (Predicted) ~2.1 (estimated) ~1.5 ~2.5
Synthetic Yield Not reported 87% (similar methods) 35–54%

Q & A

Basic: What synthetic methodologies are recommended for the preparation of this compound?

Answer:
The synthesis typically involves multi-step routes, including condensation, cyclization, and functional group protection/deprotection. For example, analogous pyrido-pyrimidine derivatives are synthesized via:

  • Step 1: Formation of the pyrimidine core using substituted pyridine precursors under reflux conditions with catalysts like acetic acid .
  • Step 2: Introduction of the isopropyl carboxylate group via esterification under anhydrous conditions (e.g., using DCC/DMAP) .
  • Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization .
    Key Considerations: Monitor reaction progress using TLC and confirm intermediates via LC-MS or 1H^1H-NMR.

Basic: How can spectroscopic techniques validate the structure and purity of this compound?

Answer:

  • 1H^1H-NMR: Look for characteristic peaks:
    • ~1.2 ppm (triplet): Isopropyl methyl protons.
    • ~4.2 ppm (quartet): Ester-linked CH2_2 group.
    • ~6.8–7.5 ppm (multiplet): Aromatic protons in dihydropyrido-pyrimidine core .
  • IR Spectroscopy: Confirm the presence of carbonyl (C=O, ~1660–1700 cm1^{-1}) and hydroxyl (O-H, ~3400 cm1^{-1}) groups .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated [M+H]+^+ for C12_{12}H17_{17}N3_3O3_3: 252.1343; observed: 252.1348) .

Advanced: How to resolve contradictions in biological activity data across different assays?

Answer:

  • Step 1: Cross-validate using orthogonal assays (e.g., MTT for cytotoxicity, flow cytometry for apoptosis, and kinase inhibition assays for mechanism) .
  • Step 2: Control for cell line variability (e.g., use pancreatic cancer lines MIA PaCa-2 and PANC-1 to assess consistency) .
  • Step 3: Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to distinguish assay-specific artifacts from true biological effects .

Basic: Which analytical techniques ensure purity for pharmacological studies?

Answer:

  • HPLC: Use a C18 column with mobile phase (acetonitrile/0.1% formic acid) at 1.0 mL/min; target purity >98% .
  • Elemental Analysis: Verify C, H, N content within ±0.4% of theoretical values (e.g., C12_{12}H17_{17}N3_3O3_3: C 57.35%, H 6.78%, N 16.73%) .
  • Thermogravimetric Analysis (TGA): Confirm absence of solvent residues (<0.1% weight loss below 150°C) .

Advanced: How to optimize reaction conditions for improved yield and scalability?

Answer:

  • DOE Approach: Vary parameters (temperature, solvent polarity, catalyst loading) using a factorial design. For example:

    ParameterRange TestedOptimal Condition
    Temperature60–120°C80°C
    SolventDMF, THF, DCMTHF
    Catalyst1–5 mol% Pd3 mol%
  • Scale-Up Tips: Use continuous flow reactors for exothermic steps (e.g., cyclization) to maintain temperature control .

Advanced: How does hydrogen bonding in the crystal lattice influence physicochemical properties?

Answer:

  • X-Ray Crystallography: Resolve intermolecular interactions (e.g., N-H···O hydrogen bonds between amino and carboxylate groups) that stabilize the crystal lattice .
  • Impact on Solubility: Strong hydrogen bonding reduces aqueous solubility but enhances stability in solid-state formulations .
  • Thermal Analysis: Correlate melting point (e.g., 206°C for analogous compounds) with packing efficiency .

Advanced: What strategies validate target engagement in kinase inhibition studies?

Answer:

  • Biochemical Assays: Measure IC50_{50} against purified kinases (e.g., CDK9) using ATP-competitive assays .
  • Cellular Target Validation: Combine siRNA knockdown (e.g., CDK9-specific siRNA) with rescue experiments to confirm on-target effects .
  • Molecular Docking: Predict binding modes using software like AutoDock Vina; validate with mutagenesis studies (e.g., Ala-scanning of kinase active sites) .

Basic: What safety protocols are advised for handling this compound?

Answer:

  • PPE: Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Perform reactions in a fume hood to avoid inhalation of fine particles .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.